Virgatic acid

Descripción general

Descripción

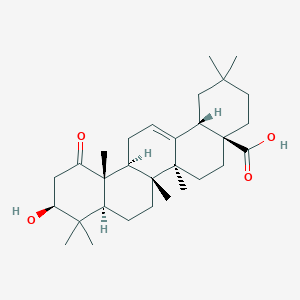

Virgatic acid is a pentacyclic triterpenoid compound that has been isolated from various plant species, including Salvia virgata and Juglans sinensis . It is characterized by its olean-12-ene skeleton, with a carboxy group at position 28, a β-hydroxy group at position 3, and an oxo group at position 1 . This compound is known for its potential biological activities and has been the subject of various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of virgatic acid typically involves the extraction from plant sources. The aerial parts of Salvia virgata are commonly used for this purpose . The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, which is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction from plant materials followed by purification processes. The use of biotechnological methods, such as plant cell cultures, could also be explored for the sustainable production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: Virgatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxy, hydroxy, and oxo groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxo group to a hydroxy group.

Substitution: Nucleophilic substitution reactions can occur at the β-hydroxy group, using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Virgatic acid is characterized by its unique structure, which includes a carboxy group at position 28 and a beta-hydroxy group at position 3 on the olean-12-ene backbone. This structural configuration contributes to its reactivity and biological activity. The compound serves as a model for studying triterpenoid synthesis and reactions, allowing researchers to explore the mechanisms of action within biochemical pathways that involve enzyme modulation and receptor interaction .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects, making it a candidate for further studies in the development of natural antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

- Cytotoxic Activity : this compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy.

Medical Applications

The therapeutic potential of this compound is being investigated in various medical contexts:

- Treatment of Inflammatory Diseases : Due to its anti-inflammatory properties, this compound may be useful in treating conditions such as arthritis or other inflammatory disorders.

- Cancer Therapy : Its cytotoxic properties against cancer cells have led to research into its efficacy as an adjunct treatment for various cancers, with ongoing studies aimed at elucidating its mechanisms of action and therapeutic windows.

Industrial Applications

This compound also holds promise in industrial applications:

- Natural Product-Based Pharmaceuticals : The compound's unique properties make it suitable for incorporation into pharmaceutical formulations aimed at leveraging natural ingredients for health benefits.

- Cosmetic Products : Its biological activities are being explored for use in cosmetics, particularly those targeting skin inflammation or microbial infections.

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values were determined through standardized assays, showing promising results for future drug development.

- Cancer Cell Line Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that this compound induced apoptosis in colorectal and breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

- Inflammation Models : Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. Results showed a marked reduction in inflammatory markers following treatment with this compound compared to control groups.

Mecanismo De Acción

Virgatic acid is similar to other pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and crataegolic acid . These compounds share a common oleanane skeleton but differ in the functional groups attached to the core structure. This compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities .

Comparación Con Compuestos Similares

- Oleanolic acid

- Ursolic acid

- Crataegolic acid

- Lupeol

- Corosolic acid

Virgatic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties.

Actividad Biológica

Virgatic acid, a pentacyclic triterpenoid, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound is primarily extracted from plant species such as Salvia virgata and Juglans sinensis. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

This compound's chemical structure contributes significantly to its biological activity. It features multiple functional groups that allow it to interact with various biological targets. The molecular formula for this compound is , indicating the presence of hydroxyl and carboxyl groups that are essential for its reactivity.

This compound exerts its effects through several biochemical pathways:

- Antimicrobial Activity : It has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Anti-inflammatory Effects : this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Biological Activities

The following table summarizes the key biological activities of this compound along with relevant case studies:

Pharmacokinetics

The pharmacokinetics of this compound indicate that its bioavailability can be influenced by various factors such as solubility and stability. Further research is needed to establish optimal dosing regimens for therapeutic applications.

Research Findings

Recent studies have highlighted the potential of this compound in treating various conditions:

- Inflammatory Diseases : Research indicates that this compound may be beneficial in managing diseases characterized by chronic inflammation, such as arthritis.

- Cancer Treatment : Its cytotoxic properties make it a candidate for developing novel anticancer agents, particularly against resistant cancer cell lines.

- Diabetes Management : Some studies suggest that this compound may help regulate blood glucose levels, potentially offering a natural therapeutic avenue for diabetes management .

Propiedades

IUPAC Name |

(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWBODJDDBCDFA-DXEZAUPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14356-51-5 | |

| Record name | Virgatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRGATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological significance of Virgatic acid in Salvia plants?

A1: this compound, a triterpene found in Salvia species, acts as a singlet oxygen quencher. [] This quenching ability, attributed to a charge-transfer energy transfer mechanism, is suggested to protect Salvia plants from photooxygenation, a damaging process caused by singlet oxygen. []

Q2: What other compounds have been identified alongside this compound in Momordica cochinchinensis Spreng.?

A2: Besides this compound (also referred to as Momordic acid in the provided abstract), previous research on Momordica cochinchinensis Spreng. led to the isolation of oleanolic acid, its derivative momordic acid (1-oxo-oleanolic acid), and a steroid compound called bessisterol. [] Additionally, a diterpene named columbin, typically found in the Menispermaceae family, has been identified in the roots of this plant. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.